Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, including Michael addition and cycloaddition reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates is achieved through the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as IR spectra, NMR, and X-ray diffraction. For example, the crystal structure of diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate was determined using single-crystal X-ray diffraction, revealing non-planar rings and specific torsion angles . These techniques could be used to analyze the molecular structure of "Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate".
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds includes reactions such as Michael addition and heterocyclization. Methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates are obtained by Michael reaction followed by treatment with HCl/EtOH solution . The reactivity of the compound could be explored through similar reactions, considering the presence of functional groups that can participate in such chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, lipophilicity, and biological activity, are important for their potential applications. The introduction of certain substituents can increase solubility and lipophilicity, which is beneficial for biological studies . The bioassay results of some heterocyclic compounds indicate good fungicidal and antivirus activities . These properties would be relevant to analyze for "Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate" to assess its potential as a biologically active molecule.
Scientific Research Applications
Synthesis and Dye Applications
One area of research focuses on the synthesis of novel dyes. For example, ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, synthesized through the Gewald reaction, was used to produce novel styryl dyes. These dyes showed promising fluorescence in solution and dyeing properties on polyester, indicating potential for fabric coloring and optical applications (Rangnekar & Sabnis, 2007).
Fluorescent Disperse Dyes
Another study explored the synthesis of 4-(coumarin-3-yl)thiophenes, which were applied on polyester fibers as fluorescent disperse dyes. The process involved condensation of ethyl 2-acetamido-3, 5-dicarbethoxythiophene-4 acetate with selected o-hydroxyaldehydes in the presence of piperidine, showcasing the compound's role in creating materials with enhanced visual and fluorescence properties (Sabnis, Kazemi, & Rangnekar, 1992).
Biological Activities
Thiophene derivatives have also been explored for their biological activities. A study demonstrated the use of 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate in synthesizing compounds with notable antimicrobial activities. This highlights the potential of thiophene derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Material Science Applications
In material science, thiophene-based compounds have been used to create novel materials with specific properties. For instance, functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene dicarboxylate was studied for its sensing activities and magnetic properties. Such frameworks could be utilized in gas adsorption, sensing, and as materials with unique magnetic properties (Wang et al., 2016).
Future Directions
Given its diverse properties and potential, Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate is an intriguing choice for further investigation and experimentation. It could play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
diethyl 3-methyl-5-[(2-piperidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-4-24-17(22)14-12(3)15(18(23)25-5-2)26-16(14)19-13(21)11-20-9-7-6-8-10-20/h4-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAZYEXIWOQBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate |
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